Amthamine dihydrobromide
Overview
Description
Amthamine dihydrobromide is a chemical compound known for its role as a highly selective histamine H2 receptor agonist. It is used extensively in scientific research to study the effects of histamine on various physiological processes. The compound is particularly noted for its ability to induce vasodilation of cerebral arteries and decrease myogenic tone in vitro .
Mechanism of Action
Target of Action
Amthamine dihydrobromide is a highly selective agonist for the Histamine H2 receptor . This receptor plays a crucial role in gastric acid secretion and vasodilation of cerebral arteries .
Mode of Action
This compound interacts with the Histamine H2 receptor, triggering a response that is slightly more potent than histamine itself . It has a weak antagonistic effect on the Histamine H3 receptor and shows no activity at the Histamine H1 receptor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway. By acting as an agonist at the Histamine H2 receptor, it influences the regulation of gastric acid secretion . The compound also induces vasodilation of cerebral arteries , which could impact blood flow in the brain.
Pharmacokinetics
It is known that the compound is soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
The activation of the Histamine H2 receptor by this compound leads to an increase in gastric acid secretion . Additionally, it causes vasodilation of cerebral arteries and decreases myogenic tone . These actions can have various effects at the molecular and cellular levels, potentially influencing processes such as digestion and cerebral blood flow.
Biochemical Analysis
Biochemical Properties
Amthamine dihydrobromide interacts with histamine H2 receptors . As an agonist, it binds to these receptors and triggers a response, in this case, vasodilation of cerebral arteries and a decrease in myogenic tone . This interaction is more potent than that of histamine itself .
Cellular Effects
This compound’s effects on cells are primarily due to its interaction with H2 receptors. It increases gastric acid secretion and also increases blood pressure . These effects are likely due to changes in cell signaling pathways, gene expression, and cellular metabolism induced by the activation of H2 receptors.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to H2 receptors. This binding activates the receptors, leading to a series of intracellular events. These events may include changes in the activity of various enzymes and proteins, alterations in gene expression, and modifications to cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amthamine dihydrobromide is synthesized through a series of chemical reactions involving the thiazole ring. The primary synthetic route involves the reaction of 2-amino-4-methyl-5-thiazoleethanamine with hydrobromic acid to form the dihydrobromide salt. The reaction conditions typically require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is often produced in solid form and stored under desiccating conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Amthamine dihydrobromide primarily undergoes substitution reactions due to the presence of the thiazole ring. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Amthamine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of thiazole derivatives.
Comparison with Similar Compounds
Clobenpropit: An H3 receptor agonist with weak activity at H2 receptors, making it less suitable for studies focused on H2 receptor-mediated effects.
Uniqueness: this compound is unique due to its high selectivity and potency as an H2 receptor agonist. Unlike histamine, which acts on multiple histamine receptor subtypes, this compound specifically targets H2 receptors, making it a valuable tool for studying H2 receptor-mediated physiological and pharmacological effects .
Properties
IUPAC Name |
5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.2BrH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXNNOPUDSFVJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CCN.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585061 | |
Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142457-00-9 | |
Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Amthamine dihydrobromide selectively binds to the histamine H2 receptor (H2R), a G protein-coupled receptor, primarily found on the surface of certain cells in the stomach, heart, and immune system. [] Upon binding, this compound mimics the action of histamine, activating the H2R and initiating downstream signaling pathways. This activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). [] PKA then phosphorylates downstream target proteins, ultimately influencing various cellular processes, including gastric acid secretion, smooth muscle relaxation, and immune cell function. [, , ]
A: Research indicates that this compound promotes the growth of cholangiocytes, cells lining the bile ducts in the liver. [, ] In animal models, administration of this compound led to increased cholangiocyte proliferation. [, ] These effects are attributed to the activation of the H2R and subsequent downstream signaling through the cAMP/PKA pathway, ultimately leading to increased cell growth. [, ]
A: Studies show that while this compound (H2R agonist) stimulates cholangiocyte growth, this effect differs mechanistically from the stimulation induced by an H1R agonist like HTMT dimaleate. [] While both agonists ultimately promote growth, this compound acts through the cAMP/PKA pathway, whereas HTMT dimaleate activates the Ca2+ signaling pathway and ERK1/2 phosphorylation. [] Conversely, H3 and H4 receptor agonists did not demonstrate any effect on cholangiocyte growth. []
A: Yes, researchers utilize cultured normal rat cholangiocytes (NRC) to investigate the impact of this compound on cholangiocyte function in vitro. [] These studies confirmed that this compound stimulates cholangiocyte growth in a controlled environment, mimicking the in vivo observations. []
A: Research using this compound has also demonstrated its involvement in collagen regulation within heart myofibroblast cultures. [] The study identified that this compound, alongside H3 and H4 receptor agonists, contributed to increased collagen content within these cultures. [] This finding highlights the potential role of this compound in influencing cardiac tissue remodeling and fibrosis.
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